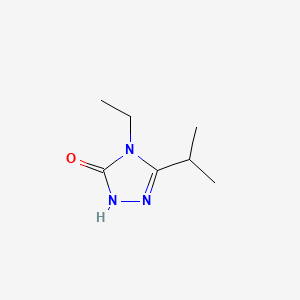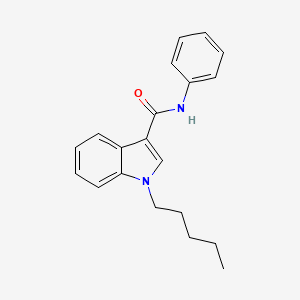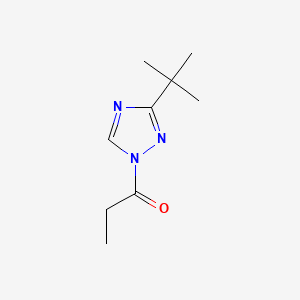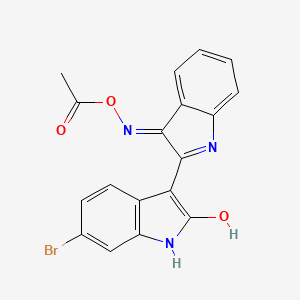
BIO-Acetoxime
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
BIO-acetoxime has a wide range of scientific research applications:
Wirkmechanismus
Mode of Action
BIO-Acetoxime interacts with its targets, GSK-3α and GSK-3β, by binding to the ATP-binding pocket . This interaction inhibits the activity of GSK-3, thereby blocking the phosphorylation and degradation of β-catenin . This allows β-catenin to activate the transcription of WNT pathway-controlled genes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the WNT signaling pathway . By inhibiting GSK-3, this compound prevents the degradation of β-catenin, a key component of the WNT pathway . This leads to the activation of WNT pathway-controlled genes .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of a compound . Factors such as the compound’s chemical structure, its interactions with biological systems, and the route of administration can all influence its ADME properties .
Result of Action
The inhibition of GSK-3 by this compound has several molecular and cellular effects. It has been shown to relieve Herpes Simplex Virus-1 (HSV-1) induced cytopathic effects and apoptosis . Furthermore, it suppresses the expression of HSV-1 genes, such as ICP0 and ICP27 .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature and pH can affect the structure and function of enzymes, including GSK-3 . Changes in these factors can disrupt the hydrogen bonds within enzymes, causing them to denature and potentially affecting the efficiency with which they catalyze reactions .
Zukünftige Richtungen
GSK-3 Inhibitor X is a promising drug discovery target for treating multiple pathological disorders . Over the last decade, a range of newly developed GSK-3 inhibitors of diverse chemotypes and inhibition modes has been developed . The dramatic increase in the indications that were tested from mood and behavior disorders, autism and cognitive disabilities, to neurodegeneration, brain injury, and pain . This remarkable volume of information being generated undoubtedly reflects the great interest, as well as the intense hope, in developing potent and safe GSK-3 inhibitors in clinical practice .
Biochemische Analyse
Biochemical Properties
BIO-Acetoxime exhibits high selectivity for GSK-3α/β, with an IC50 value of 10 nM . It shows weak inhibitory effects on other kinases such as CDK5/p25, CDK2/cyclin A, and CDK1/cyclin B . The interaction between this compound and these biomolecules is primarily through binding to the ATP-binding pocket of the enzymes .
Cellular Effects
This compound has been shown to have significant effects on cellular processes. By inhibiting GSK-3β, this compound blocks β-catenin phosphorylation and degradation, thereby allowing it to activate transcription of WNT pathway-controlled genes . This influences cell function, including impacts on cell signaling pathways and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by inhibiting GSK-3α/β . It binds to the ATP-binding pocket of these enzymes, preventing them from phosphorylating their substrates . This leads to changes in gene expression and cellular signaling pathways .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For instance, in zebrafish, this compound at concentrations of 100 μM and 200 μM significantly reduced PTZ-induced seizures .
Metabolic Pathways
This compound is involved in the WNT signaling pathway by inhibiting GSK-3β and preventing the degradation of β-catenin
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
BIO-Acetoxym wird durch eine Reihe von chemischen Reaktionen ausgehend von Indirubin synthetisiert. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Brom und Hydroxylaminhydrochlorid in Gegenwart einer Base wie Natriumhydroxid .
Industrielle Produktionsmethoden
Die industrielle Produktion von BIO-Acetoxym folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und eine präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
BIO-Acetoxym durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: BIO-Acetoxym kann oxidiert werden, um entsprechende Oximderivate zu bilden.
Reduktion: Die Reduktion von BIO-Acetoxym kann zur Bildung von Aminen führen.
Substitution: Die Acetoximgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Thiole
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Oxim-, Amin- und substituierte Derivate von BIO-Acetoxym .
Wissenschaftliche Forschungsanwendungen
BIO-Acetoxym hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Biologie: Wird auf seine Auswirkungen auf die Zellzyklusregulation, Apoptose und Immunreaktionen untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Mittel eingesetzt, die auf GSK-3 abzielen.
Wirkmechanismus
BIO-Acetoxym übt seine Wirkung aus, indem es GSK-3 selektiv hemmt. Es bindet an die ATP-Bindungstasche des katalytischen Zentrums von GSK-3 und blockiert die Phosphorylierung von Schlüsselsubstraten, die an verschiedenen zellulären Prozessen beteiligt sind . Diese Hemmung führt zur Modulation von Wegen wie dem Wnt/β-Catenin-Weg, der für die Zellproliferation und -differenzierung entscheidend ist .
Vergleich Mit ähnlichen Verbindungen
BIO-Acetoxym wird mit anderen GSK-3-Inhibitoren verglichen, wie z. B.:
6-Bromindirubin-3'-Oxim (BIO): Ähnlich in der Struktur, aber ohne die Acetoximgruppe, wodurch BIO-Acetoxym selektiver und potenter ist.
Indirubin: Die Stammverbindung mit geringerer Spezifität gegenüber GSK-3.
Lithiumchlorid: Ein unspezifischer GSK-3-Inhibitor mit breiteren Wirkungen auf andere zelluläre Prozesse.
BIO-Acetoxym zeichnet sich durch seine hohe Selektivität und Potenz gegenüber GSK-3 aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und für potenzielle therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
[(E)-[2-(6-bromo-2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O3/c1-9(23)25-22-16-12-4-2-3-5-13(12)20-17(16)15-11-7-6-10(19)8-14(11)21-18(15)24/h2-8,21,24H,1H3/b22-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDSYNWJCPDHLL-CJLVFECKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C/1\C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648024 | |
| Record name | 3-{3-[(Acetyloxy)amino]-2H-indol-2-ylidene}-6-bromo-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667463-85-6 | |
| Record name | 3-{3-[(Acetyloxy)amino]-2H-indol-2-ylidene}-6-bromo-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 667463-85-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


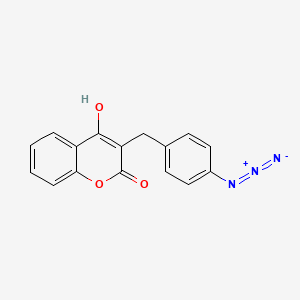
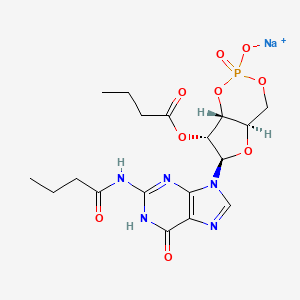

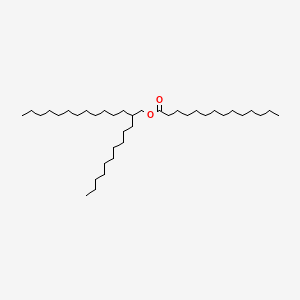

![2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B593132.png)


